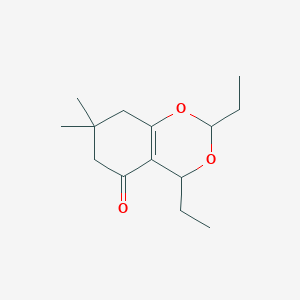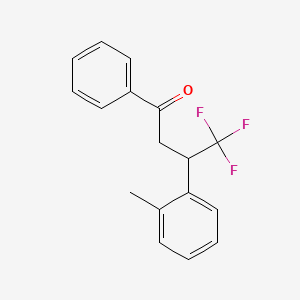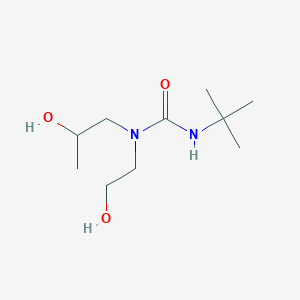![molecular formula C24H50O4Si B12615012 Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane CAS No. 920753-86-2](/img/structure/B12615012.png)
Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane is a complex organosilicon compound It features a silane core with ethoxy and dodecyl groups, which are further modified with a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring is synthesized through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Attachment of the Dodecyl Group: The dodecyl group is introduced via a nucleophilic substitution reaction, where a dodecyl halide reacts with the dioxolane derivative.
Formation of the Silane Core: The final step involves the reaction of the dodecyl-dioxolane derivative with triethoxysilane under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the dioxolane ring or the ethoxy groups, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new biomaterials.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its excellent chemical stability and adhesion properties.
Wirkmechanismus
The mechanism by which Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring and ethoxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and stability. The silane core provides a stable scaffold that enhances the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: A simpler organosilicon compound with similar reactivity but lacking the dioxolane and dodecyl modifications.
Dodecyltriethoxysilane: Similar in structure but without the dioxolane ring, making it less versatile in certain applications.
2-(2-Methyl-1,3-dioxolan-2-yl)ethanol: Contains the dioxolane ring but lacks the silane core, limiting its applications in organosilicon chemistry.
Uniqueness
Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane is unique due to its combination of a silane core, dioxolane ring, and dodecyl group. This combination imparts unique chemical and physical properties, making it a valuable compound for a wide range of applications.
Eigenschaften
CAS-Nummer |
920753-86-2 |
|---|---|
Molekularformel |
C24H50O4Si |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
triethyl-[2-[12-(2-methyl-1,3-dioxolan-2-yl)dodecan-2-yloxy]ethoxy]silane |
InChI |
InChI=1S/C24H50O4Si/c1-6-29(7-2,8-3)28-22-19-25-23(4)17-15-13-11-9-10-12-14-16-18-24(5)26-20-21-27-24/h23H,6-22H2,1-5H3 |
InChI-Schlüssel |
VNYNHZOHHULLEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OCCOC(C)CCCCCCCCCCC1(OCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)


![N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide](/img/structure/B12614954.png)
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
![3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile](/img/structure/B12614958.png)
![Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane](/img/structure/B12614960.png)
![2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12614967.png)

![N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine](/img/structure/B12615003.png)
![2-[(Octadecyloxy)methyl]pentane-1,5-diamine](/img/structure/B12615005.png)
